N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of a methylsulfonyl group attached to a benzene ring, along with two dimethylamino groups.
Preparation Methods
The synthesis of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The amino group is methylated to form the dimethylamino group.
Sulfonylation: Finally, a methylsulfonyl group is introduced to complete the synthesis.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine can be compared with similar compounds such as:
N1,N1-Dimethyl-4-nitrobenzene-1-sulfonamide: This compound has a nitro group instead of an amino group, leading to different chemical properties and reactivity.
N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: This compound has an additional ethylene bridge, affecting its molecular interactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)7-4-5-9(8(10)6-7)14(3,12)13/h4-6H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDIZAIZJZFXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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